molecular formula C18H26O3 B5228224 3-(2-ethyl-2-methyltetrahydro-2H-pyran-4-yl)-3-(4-methylphenyl)propanoic acid

3-(2-ethyl-2-methyltetrahydro-2H-pyran-4-yl)-3-(4-methylphenyl)propanoic acid

Cat. No.: B5228224
M. Wt: 290.4 g/mol
InChI Key: CCIIGJMLEDCZPA-UHFFFAOYSA-N
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Description

3-(2-ethyl-2-methyltetrahydro-2H-pyran-4-yl)-3-(4-methylphenyl)propanoic acid, commonly known as EMTPP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EMTPP is a synthetic compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs).

Mechanism of Action

EMTPP exerts its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the regulation of inflammation, pain, and fever. By inhibiting COX enzymes, EMTPP reduces the production of prostaglandins, resulting in anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
EMTPP has been shown to have a variety of biochemical and physiological effects. In preclinical studies, EMTPP has been shown to reduce inflammation, inhibit tumor growth, and improve cognitive function. EMTPP has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

EMTPP has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities and has a high degree of purity. EMTPP is also stable and has a long shelf-life, making it suitable for long-term studies. However, EMTPP also has some limitations. It is a relatively new compound, and its pharmacokinetics and pharmacodynamics are not well understood. Additionally, EMTPP may have off-target effects, which could complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research on EMTPP. One area of interest is the development of EMTPP analogs that may have improved pharmacokinetic and pharmacodynamic properties. Another area of interest is the investigation of EMTPP's potential therapeutic applications in neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Finally, further studies are needed to fully understand the mechanisms underlying EMTPP's pharmacological effects and to identify potential off-target effects.
Conclusion
In conclusion, EMTPP is a synthetic compound that has shown promising results in preclinical studies as an anti-inflammatory, anticancer, and neuroprotective agent. EMTPP exerts its pharmacological effects by inhibiting COX enzymes, resulting in reduced production of prostaglandins. EMTPP has several advantages for lab experiments, including its stability and ease of production, but also has some limitations, including its relatively new status and potential off-target effects. Further research is needed to fully understand the potential therapeutic applications of EMTPP and to identify potential off-target effects.

Synthesis Methods

EMTPP is synthesized through a multistep process starting from 4-methylacetophenone. The synthesis involves the formation of a tetrahydropyran ring and the subsequent addition of a propanoic acid moiety. The final product is obtained through purification and isolation steps, resulting in a white crystalline powder.

Scientific Research Applications

EMTPP has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. EMTPP has shown promising results in preclinical studies as an anti-inflammatory and anticancer agent. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.

Properties

IUPAC Name

3-(2-ethyl-2-methyloxan-4-yl)-3-(4-methylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O3/c1-4-18(3)12-15(9-10-21-18)16(11-17(19)20)14-7-5-13(2)6-8-14/h5-8,15-16H,4,9-12H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCIIGJMLEDCZPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC(CCO1)C(CC(=O)O)C2=CC=C(C=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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